molecular formula C8H7N5 B12563011 Bglvixkcdjhlgs-uhfffaoysa-

Bglvixkcdjhlgs-uhfffaoysa-

Katalognummer: B12563011
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: ZXHHODUAFGWCQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bglvixkcdjhlgs-uhfffaoysa- is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bglvixkcdjhlgs-uhfffaoysa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bglvixkcdjhlgs-uhfffaoysa- including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For instance, compounds similar to “Bglvixkcdjhlgs-uhfffaoysa-” might be synthesized through multi-step organic reactions involving halogenation, alkylation, or other functional group transformations. The specific reagents and conditions would depend on the desired chemical structure and properties.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical processes, including continuous flow reactions, catalytic processes, and purification steps. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Compounds like “Bglvixkcdjhlgs-uhfffaoysa-” can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction pathways involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, compounds with unique structures like “Bglvixkcdjhlgs-uhfffaoysa-” are often studied for their reactivity and potential as intermediates in organic synthesis.

Biology

In biological research, such compounds might be investigated for their interactions with biomolecules, including proteins and nucleic acids, to understand their potential as therapeutic agents.

Medicine

In medicine, these compounds could be explored for their pharmacological properties, including their ability to modulate biological pathways and treat diseases.

Industry

In industry, compounds with specific chemical properties are valuable for applications in materials science, including the development of polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of a compound like “Bglvixkcdjhlgs-uhfffaoysa-” would involve its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds with similar structures or functional groups might include:

Eigenschaften

Molekularformel

C8H7N5

Molekulargewicht

173.17 g/mol

IUPAC-Name

(9-prop-2-enylidenepurin-9-ium-6-yl)azanide

InChI

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H2,(H-,9,10,11)

InChI-Schlüssel

ZXHHODUAFGWCQX-UHFFFAOYSA-N

Kanonische SMILES

C=CC=[N+]1C=NC2=C(N=CN=C21)[NH-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.